molecular formula C10H11ClO2 B13993280 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene CAS No. 53299-54-0

1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene

Cat. No.: B13993280
CAS No.: 53299-54-0
M. Wt: 198.64 g/mol
InChI Key: GLLKYYQKFWVXEX-UHFFFAOYSA-N
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Description

1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a chloropropenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2,3-dichloropropene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the chloropropene, resulting in the formation of the desired ether compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase-transfer catalysts can facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions .

Properties

CAS No.

53299-54-0

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(2-chloroprop-2-enoxy)-4-methoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,1,7H2,2H3

InChI Key

GLLKYYQKFWVXEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=C)Cl

Origin of Product

United States

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